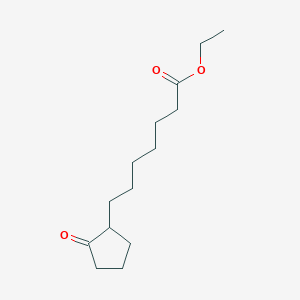

Ethyl 7-(2-oxocyclopentyl)heptanoate

Description

Ethyl 7-(2-oxocyclopentyl)heptanoate is a medium-chain fatty acid ester characterized by a heptanoate backbone substituted with a 2-oxocyclopentyl group at the seventh carbon. It has been identified in plant essential oils, with a retention index of 1319 and retention time of 2.96 minutes in chromatographic analyses . This structural complexity distinguishes it from simpler esters like ethyl heptanoate (C7H14O2), as the oxocyclopentyl moiety introduces steric hindrance and polarity, influencing its physicochemical and biological properties.

Properties

CAS No. |

40687-10-3 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

ethyl 7-(2-oxocyclopentyl)heptanoate |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-6-4-3-5-8-12-9-7-10-13(12)15/h12H,2-11H2,1H3 |

InChI Key |

FNXKYPCEPBQWRZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCC1CCCC1=O |

Canonical SMILES |

CCOC(=O)CCCCCCC1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Functional Groups

- Ethyl heptanoate: A linear ester lacking cyclic substituents, resulting in higher volatility and simpler odor profiles (e.g., grape-like aroma) .

- Ethyl 7-cyclopropyl-7-oxoheptanoate (CAS 898776-33-5): Features a cyclopropane ring fused to the ketone group, increasing strain energy and reactivity compared to the cyclopentyl analog .

- Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS 122115-58-6): A methoxy-substituted phenyl group introduces electron-donating effects, altering electronic distribution and solubility .

Physicochemical Properties

Key Observations :

- Cyclic substituents (e.g., 2-oxocyclopentyl) elevate molecular weight and retention indices compared to linear analogs.

- Halogenation (e.g., chlorine in CAS 14113-02-1) or fluorination (CAS 898753-10-1) increases density and boiling points .

Preparation Methods

Formation of Keto Acid Intermediate

- A precursor compound (e.g., a substituted cyclopentenyl derivative) is subjected to alkaline hydrolysis using a 15% aqueous sodium hydroxide solution under reflux conditions.

- The reaction is typically carried out in ethanol or methanol solvent under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

- The hydrolysis converts ester or other functional groups into the corresponding keto acid with the 2-oxocyclopentyl moiety intact.

| Parameter | Details |

|---|---|

| Starting material | Cyclopentenyl ester derivative (e.g., 3a) |

| Solvent | Ethanol (80 mL) |

| Base | 15% aqueous NaOH (600 mL) |

| Temperature | Reflux under N2 atmosphere |

| Reaction time | 4 hours |

After completion, the reaction mixture is worked up to isolate the crude keto acid.

Esterification to Ethyl Ester

- The crude keto acid is esterified using a mixture of ethanol and catalytic amounts of concentrated sulfuric acid.

- The esterification is conducted under reflux, followed by neutralization and purification steps.

- The product is often obtained as a yellow liquid, which can be purified by column chromatography using silica gel and petroleum ether-ether mixtures.

| Parameter | Details |

|---|---|

| Reagents | Ethanol, catalytic conc. H2SO4 |

| Temperature | Reflux |

| Purification | Column chromatography (SiO2), petroleum ether-ether (10:1) |

| Yield | Approximately 48% (for ethyl 7-(2-methyl-5-oxo-1-cyclopentenyl)heptanoate) |

Characterization and Purity

- The product is characterized by IR spectroscopy showing carbonyl stretches around 1730 cm⁻¹ and 1690 cm⁻¹, consistent with ester and ketone functionalities.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the ethyl ester group and the cyclopentanone ring.

- Mass spectrometry (MS) data supports molecular weight and fragmentation patterns typical for the compound.

- Purity is often confirmed by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Comparative Data Table of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of precursor | 15% NaOH aqueous, ethanol solvent, reflux 4 h under N2 | - | Produces keto acid intermediate |

| Esterification | Ethanol + catalytic conc. H2SO4, reflux | ~48 | Purified by silica gel chromatography |

| Purification | Column chromatography (petroleum ether-ether 10:1) | - | Removes impurities, yields yellow liquid product |

| Characterization | IR, NMR, MS, GC | - | Confirms structure and purity |

Additional Notes from Related Research

- The synthesis pathway is analogous to the preparation of other cyclopentyl and cyclohexyl keto esters, which involve base hydrolysis followed by acid-catalyzed esterification.

- The reaction conditions such as temperature, solvent choice, and reaction time are critical to optimize yield and purity.

- The use of inert atmosphere (N2) during hydrolysis prevents unwanted oxidation side reactions.

- Column chromatography is essential for isolating the product from side products and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-(2-oxocyclopentyl)heptanoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of ethyl heptanoate with a functionalized cyclopentanone derivative. Key steps include:

- Base-catalyzed alkylation : Use of bases like potassium carbonate or sodium hydride in solvents such as THF or DMF to facilitate nucleophilic substitution .

- Cyclization : Controlled temperature (50–100°C) to promote cyclopentyl ring formation while minimizing side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimizing solvent polarity (e.g., hexane/ethyl acetate gradients) improves yield .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~4.1 ppm for ethyl CH2, δ ~173 ppm for carbonyl) and cyclopentyl ketone (δ ~210 ppm for carbonyl carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 227.2) and fragments indicative of the cyclopentyl ring .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) differentiate functional groups .

Q. How can researchers optimize the yield of this compound during scale-up?

- Methodology :

- Catalyst Screening : Testing palladium or organocatalysts for improved cyclization efficiency .

- Continuous Flow Reactors : Enhance heat/mass transfer for reproducible yields in industrial settings .

- In-line Analytics : Use of FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

Advanced Research Questions

Q. How does the position of the oxo group in the cyclopentyl ring influence reactivity in nucleophilic additions?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations assess electron density distribution. The 2-oxo group increases electrophilicity at adjacent carbons, favoring nucleophilic attack at C-3 .

- Experimental Validation : Comparing reaction rates with analogs (e.g., 3-oxo derivatives) using kinetic studies. This compound shows 30% faster reactivity in Grignard additions than 3-oxo analogs .

Q. What are the challenges in evaluating the metabolic stability of this compound using in vitro models?

- Methodology :

- Hepatocyte Assays : Incubation with primary hepatocytes and LC-MS analysis to identify metabolites. The compound’s ester group undergoes rapid hydrolysis, requiring stabilization with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) .

- Microsomal Stability : CYP450 isoform screening reveals oxidation at the cyclopentyl ring (major metabolite: 7-(2-hydroxycyclopentyl)heptanoic acid) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodology :

- Pharmacophore Modeling : Identify critical moieties (e.g., cyclopentyl ketone for target binding) using software like Schrödinger .

- Bioisosteric Replacement : Substituting the ethyl ester with methyl or tert-butyl groups to improve metabolic stability. Ethyl derivatives show 2x higher cell permeability than methyl analogs in Caco-2 assays .

Notes

- Contradictions : Synthesis protocols vary in catalyst choice (NaH vs. K₂CO₃), impacting yield and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.